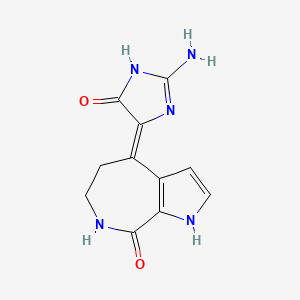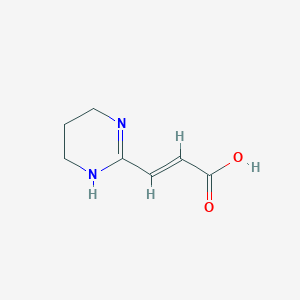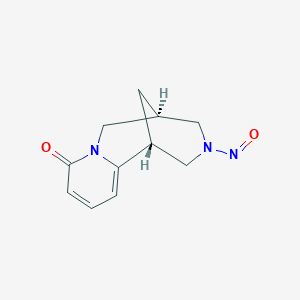
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate, also known as β-glucogallin, is a natural gallotannin compound found in various plants. This molecule has gained attention in the field of scientific research due to its numerous potential applications in various fields, including medicine, food, and cosmetics.
作用機序
The mechanism of action of β-glucogallin is complex and not fully understood. However, it is believed that β-glucogallin exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects
β-glucogallin has been shown to possess numerous biochemical and physiological effects. In vitro studies have demonstrated that β-glucogallin possesses potent antioxidant and anti-inflammatory properties. In vivo studies have shown that β-glucogallin can reduce oxidative stress, inflammation, and tumor growth in animal models. Furthermore, β-glucogallin has been shown to possess anti-diabetic properties by regulating blood glucose levels and improving insulin sensitivity.
実験室実験の利点と制限
One of the major advantages of using β-glucogallin in lab experiments is its natural origin, which makes it safe for use in humans and animals. Furthermore, β-glucogallin is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using β-glucogallin in lab experiments is its instability, which can affect its efficacy and reproducibility.
将来の方向性
There are numerous future directions for research on β-glucogallin. One area of research is the development of novel synthesis methods to improve the yield and stability of β-glucogallin. Another area of research is the investigation of the mechanism of action of β-glucogallin and its potential applications in various fields, including medicine, food, and cosmetics. Furthermore, the development of β-glucogallin-based drugs and products for commercial use is an area of research that holds great potential.
合成法
β-glucogallin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of gallic acid with glucose in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Enzymatic synthesis involves the use of enzymes such as β-glucosidase and gallic acid esterase to catalyze the reaction between gallic acid and glucose. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium sp. to produce β-glucogallin through fermentation.
科学的研究の応用
β-glucogallin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, β-glucogallin has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, β-glucogallin has been used as a natural preservative due to its antimicrobial properties. In cosmetics, β-glucogallin has been used as an anti-aging agent due to its ability to inhibit the activity of collagenase, an enzyme that breaks down collagen in the skin.
特性
CAS番号 |
376646-06-9 |
|---|---|
製品名 |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate |
分子式 |
C₃₀H₅₆O₁₂ |
分子量 |
608.76 |
同義語 |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)